2-(Piperidin-4-yl)acetic acid
Overview
Description
“2-(Piperidin-4-yl)acetic acid” is a chemical compound with the molecular formula C7H13NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
There are several methods for the synthesis of piperidine derivatives. For example, valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . Another method involves a two-step, formal [4 + 2] approach .Chemical Reactions Analysis
Piperidine derivatives have been the subject of numerous studies due to their importance in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Piperidin-4-yl)acetic acid” can be found in databases like PubChem . These properties include its molecular structure, chemical names, classification, and more .Scientific Research Applications
Synthesis of Piperidine Derivatives
A study focused on the synthesis of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, highlighting the antimicrobial activity of these derivatives. The structures were characterized by spectral data, and their biological activities were evaluated, showing significant antibacterial and moderate antifungal activities (Vankadari et al., 2013). Similarly, another study synthesized and characterized novel Mannich bases bearing the pyrazolone moiety, which involved piperidine in their structure, demonstrating their electrochemical properties (Naik et al., 2013).
Chemical Transformations and Applications
Research on the stereoselective transformation of non-activated aziridines into novel cis-2-cyanomethyl-4-phenylpiperidines, and their further conversion into methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates, showcased the chemical versatility and potential applications of piperidine-based structures in synthesis (Vervisch et al., 2012). Also, an improved synthesis route for acetic acid-piperidine-4-yl ester and its subsequent radiolabeling for PET studies demonstrated the relevance of piperidine derivatives in the field of neuroimaging and medical diagnostics (Carpinelli et al., 2006).
Biological and Medicinal Applications
Antibacterial and Antifungal Activities
Piperidine derivatives synthesized through microwave-assisted methods exhibited notable antibacterial activity, emphasizing the potential of piperidine structures in developing new antimicrobial agents (Merugu et al., 2010).
Neuroimaging Applications
The preparation of radiolabeled acetic acid-piperidine-4-yl ester for PET studies of acetylcholine neurotransmission system underlined the applicability of piperidine derivatives in neuroimaging, offering insights into neurotransmitter dynamics and neurological disorders (Carpinelli et al., 2006).
Enzyme Inhibition for Therapeutic Purposes
The development and characterization of transition metal complexes derived from piperidine-based ligands, which exhibited inhibitory activity against MAO-B enzyme, indicated the potential therapeutic applications of these complexes in treating neurodegenerative diseases like Parkinson's disease (Ren et al., 2017).
Future Directions
Piperidine derivatives, including “2-(Piperidin-4-yl)acetic acid”, continue to be an area of interest in pharmaceutical research. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, biological evaluation, and potential drug applications of piperidine derivatives .
properties
IUPAC Name |
2-piperidin-4-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)5-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNOTMRKVGZZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965340 | |
Record name | (Piperidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)acetic acid | |
CAS RN |
51052-78-9 | |
Record name | 4-Piperidineacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Piperidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-4-acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PIPERIDINEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV2WOE5J01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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